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molecular formula C10H12O6S2 B2799437 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid CAS No. 255900-23-3

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid

Cat. No. B2799437
M. Wt: 292.32
InChI Key: OBYSQDHKQUWQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673968B1

Procedure details

6 kg of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid are dissolved in 15 l of N,N-dimethylformamide (DMF) at room temperature (25°) and subsequently warmed to 50°. 3.6 kg of sodium methanesulfinate are added to this solution. The internal temperature is then raised to 120° and stirred at this temperature for 2 days, with a further 3 kg of sodium methanesulfinate being added after 24 hours. After cooling to 25°, the reaction mixture is introduced into 40 l of water, and 300 g of activated carbon and 1 kg of kieselguhr are added. 5 l of ice are added to the filtrate, and 3.5 l of concentrated hydrochloric acid are added dropwise (pH=1). Recrystallisation from 2-propanol gives 3.8 kg of 4,5-bismethanesulfonyl-2-methylbenzoic acid; m.p. 234-235°.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
3.6 kg
Type
reactant
Reaction Step Two
Quantity
3 kg
Type
reactant
Reaction Step Three
Name
Quantity
40 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
5 L
Type
reactant
Reaction Step Five
Quantity
3.5 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:15])[CH:3]=1.[CH3:16][S:17]([O-:19])=[O:18].[Na+].O.Cl>CN(C)C=O>[CH3:16][S:17]([C:2]1[C:10]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:15])[CH:3]=1)(=[O:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1S(=O)(=O)C)C
Name
Quantity
15 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.6 kg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Three
Name
Quantity
3 kg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Four
Name
Quantity
40 L
Type
reactant
Smiles
O
Step Five
Name
ice
Quantity
5 L
Type
reactant
Smiles
Name
Quantity
3.5 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently warmed to 50°
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature is then raised to 120°
ADDITION
Type
ADDITION
Details
added after 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25°
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
are added dropwise (pH=1)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(C(=O)O)C=C1S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 kg
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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